![molecular formula C15H15N3O2 B2899363 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine CAS No. 2034446-47-2](/img/structure/B2899363.png)
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an ether linkage. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyridine and pyrrolidine rings in its structure suggests that it may exhibit unique biological activities and pharmacological properties.
作用机制
Target of Action
The primary target of Pyridin-4-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its function . This could result in altered leukotriene production, impacting inflammatory and immune responses.
Biochemical Pathways
The compound likely affects the leukotriene biosynthesis pathway . By inhibiting Leukotriene A-4 hydrolase, it could reduce the production of leukotrienes, which are involved in various physiological processes, including inflammation, immune response, and allergic reactions.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties would significantly impact the compound’s bioavailability and effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in leukotriene-mediated processes. This could potentially lead to decreased inflammation and immune responses . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Ether Formation: The pyridine-4-ol is reacted with the pyrrolidine derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce alcohols or amines.
科学研究应用
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.
Biological Studies: It is used in research to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial significance.
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as pyridine-2-carboxylic acid and pyridine-4-carboxylic acid share the pyridine ring and are used in various chemical and biological applications.
Uniqueness
4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine is unique due to the combination of pyridine and pyrrolidine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry.
属性
IUPAC Name |
pyridin-4-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(12-1-6-16-7-2-12)18-10-5-14(11-18)20-13-3-8-17-9-4-13/h1-4,6-9,14H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLLHTYDKUAAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
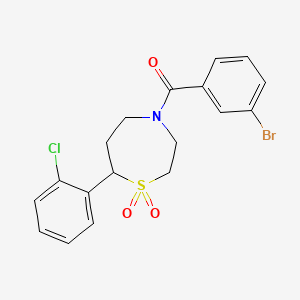
![N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2899281.png)
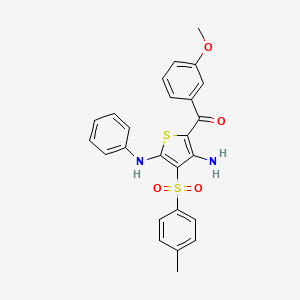
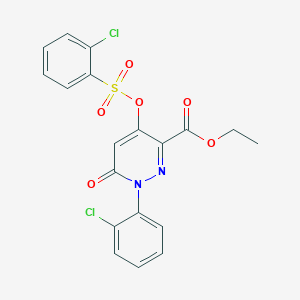
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2899287.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide](/img/structure/B2899291.png)
![2-{2-[(1,3-Benzoxazol-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2899292.png)

![N-(2,6-difluorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2899296.png)

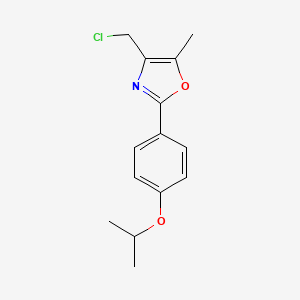
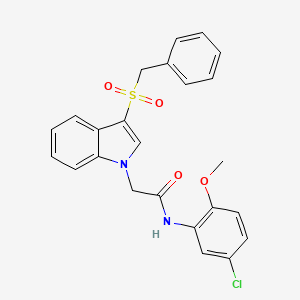
![4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B2899303.png)
